molecular formula C16H18N2O4S B5721261 N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide

N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B5721261
M. Wt: 334.4 g/mol
InChI Key: RWCWCQXTLQLPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide is an organic compound with a complex structure that includes a methoxyphenyl group, a methylsulfonyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3-methoxyaniline and methylsulfonyl chloride. These intermediates are then subjected to a series of reactions including acylation and sulfonylation to form the final product.

    Acylation: The 3-methoxyaniline is reacted with benzoyl chloride in the presence of a base such as pyridine to form N-(3-methoxyphenyl)benzamide.

    Sulfonylation: The N-(3-methoxyphenyl)benzamide is then treated with methylsulfonyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and methylsulfonyl groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
  • N-(4-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide

Uniqueness

N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-18(23(3,20)21)15-10-5-4-9-14(15)16(19)17-12-7-6-8-13(11-12)22-2/h4-11H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCWCQXTLQLPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.